

p-Chloroacetanilide as an intermediate in organic synthesis

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Compound of Interest

Compound Name: *p*-Chloroacetanilide

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An In-depth Technical Guide to **p-Chloroacetanilide** as an Intermediate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

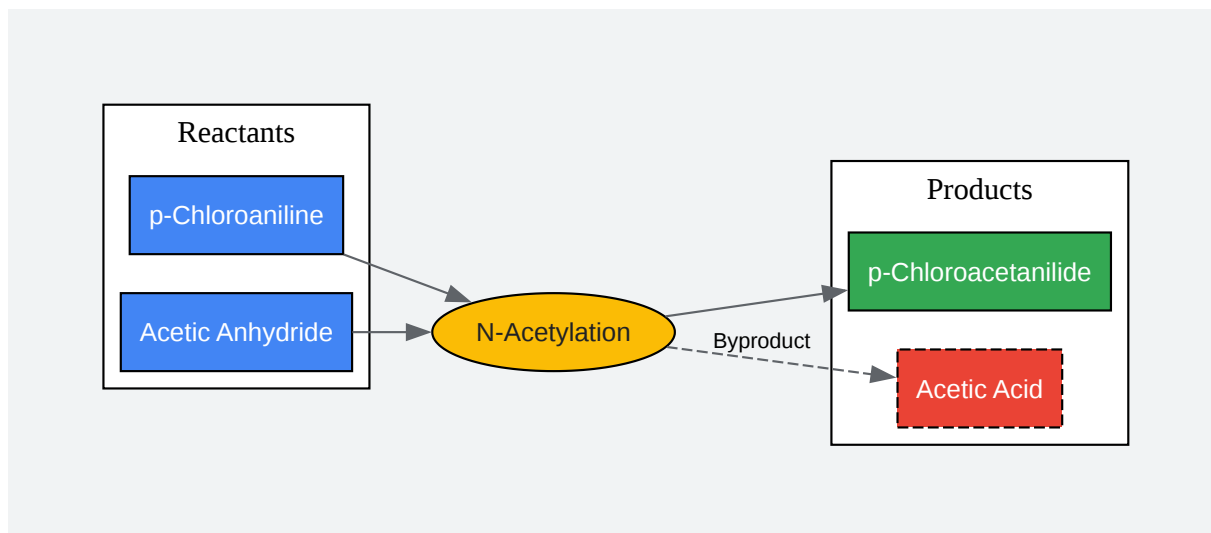
Abstract

p-Chloroacetanilide, also known as 4-chloroacetanilide, is a pivotal chemical intermediate in the field of organic synthesis. Characterized by a substituted aromatic ring and an amide functional group, it serves as a versatile precursor for the synthesis of a wide range of commercially significant compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, key chemical reactions, and primary applications, particularly in the pharmaceutical, dye, and agrochemical industries. Detailed experimental protocols, tabulated quantitative data, and graphical representations of synthetic pathways are included to serve as a practical resource for laboratory and industrial applications.

Synthesis of p-Chloroacetanilide

The predominant industrial and laboratory method for synthesizing **p-chloroacetanilide** is through the N-acetylation of p-chloroaniline. This reaction typically employs acetic anhydride as the acetylating agent. The reaction is straightforward and generally proceeds with high yield.^[1] An alternative, though less common, route is the direct chlorination of acetanilide.^{[2][3]}

The general scheme for the acetylation of p-chloroaniline is as follows:



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Caption: General workflow for the synthesis of **p-chloroacetanilide**.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **p-chloroacetanilide** is crucial for its safe handling, application, and purification.

Table 1: Physicochemical Properties of **p-Chloroacetanilide**

Property	Value	References
IUPAC Name	N-(4-chlorophenyl)acetamide	
CAS Number	539-03-7	[4][5][6][7]
Molecular Formula	C ₈ H ₈ ClNO	[8][4][5][6][9]
Molecular Weight	169.61 g/mol	[5][6][7][9]
Appearance	White to greyish-beige crystalline powder	[1][4][10]
Melting Point	176 - 182 °C	[8][4][10]
Boiling Point	333 °C	[8][5][7][9]
Density	1.385 g/cm ³ at 22 °C	[8][7][9][11]
Solubility	Insoluble in cold water; soluble in hot water, ethanol, ether, acetone, and carbon disulfide.	[1][8][4][10][11]
Log Kow	2.12	[8]

Table 2: Spectroscopic Data of **p-Chloroacetanilide**

Spectroscopic Method	Key Data Points
UV-Vis	λ_{max} (in 95% Ethanol): 249 nm
¹ H NMR (DMSO-d ₆)	Signals corresponding to methyl, aromatic, and amide protons.
IR (KBr disc)	Characteristic peaks for N-H stretching, C=O stretching (amide I), and C-Cl stretching.
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z ≈ 169 and 171 (due to ³⁵ Cl and ³⁷ Cl isotopes).

Key Reactions and Synthetic Applications

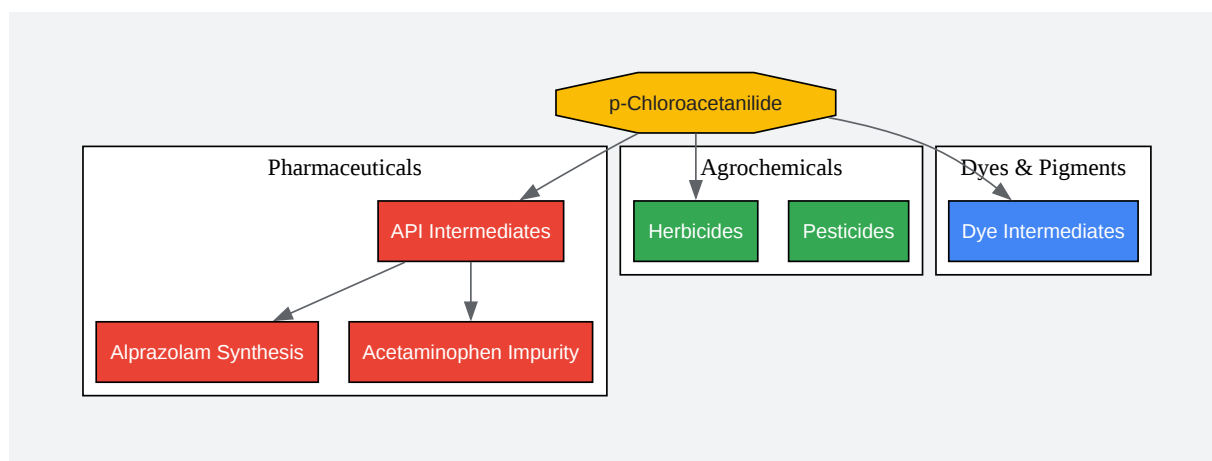
p-Chloroacetanilide is a versatile intermediate due to the reactivity of its aromatic ring and the amide functional group. The acetamido group ($-\text{NHCOCH}_3$) is an ortho-, para-directing and activating group for electrophilic aromatic substitution, while the chloro group is also ortho-, para-directing but deactivating.

Key Reactions

- Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield p-chloroaniline.[\[12\]](#)[\[13\]](#) This reaction is often used when the acetamido group is employed as a protecting group for the more reactive amino group.
- Nitration: Electrophilic nitration of **p-chloroacetanilide** introduces a nitro group onto the aromatic ring, primarily at the position ortho to the activating acetamido group.[\[14\]](#)[\[15\]](#)
- Halogenation: Further halogenation can be achieved under specific conditions.

Applications

The primary utility of **p-chloroacetanilide** lies in its role as a precursor to more complex molecules. It is widely used in the chemical industry for the production of various commercial products.[\[9\]](#)



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Caption: Key industrial applications of **p-chloroacetanilide**.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **p-chloroacetanilide** and its subsequent hydrolysis.

Protocol 1: Synthesis of p-Chloroacetanilide via Acetylation

This protocol details the synthesis of **p-chloroacetanilide** from p-chloroaniline and acetic anhydride.

Materials:

- p-Chloroaniline
- Acetic anhydride
- Glacial acetic acid
- Crushed ice and water
- Erlenmeyer flask (250 mL), Beaker (500 mL)
- Graduated cylinders
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Büchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- **Dissolution:** In a 250 mL Erlenmeyer flask, dissolve 5.0 g of p-chloroaniline in 15 mL of glacial acetic acid. Gentle warming may be required to facilitate complete dissolution.
- **Acetylation:** To the stirred solution, slowly add 5.5 mL of acetic anhydride dropwise. The reaction is exothermic; maintain the temperature below 50 °C if necessary using a cool water bath.
- **Reaction Completion:** After the addition is complete, continue stirring the mixture for an additional 15 minutes to ensure the reaction goes to completion.
- **Precipitation:** Pour the reaction mixture into a 500 mL beaker containing approximately 100 g of crushed ice and 100 mL of water. Stir the resulting slurry vigorously for 5-10 minutes to precipitate the crude **p-chloroacetanilide**.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (25 mL each) to remove residual acid.
- **Purification:** Purify the crude product by recrystallization. A common solvent system is an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- **Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.
- **Characterization:** Determine the yield, melting point, and purity (e.g., by TLC or HPLC) of the final product.

Protocol 2: Acid-Catalyzed Hydrolysis of p-Chloroacetanilide

This protocol outlines the deprotection of the amine group by hydrolyzing **p-chloroacetanilide** back to p-chloroaniline.

Materials:

- **p-Chloroacetanilide**

- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- 10% Sodium Hydroxide (NaOH) solution
- Round-bottom flask with reflux condenser
- Heating mantle
- pH paper or meter
- Separatory funnel
- Extraction solvent (e.g., diethyl ether or dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Reaction Setup:** Place 4.0 g of **p-chloroacetanilide** and 50 mL of 10% aqueous hydrochloric acid into a 100 mL round-bottom flask.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 45-60 minutes, or until the reaction mixture becomes a clear, homogeneous solution.
- **Cooling and Neutralization:** Allow the flask to cool to room temperature. Carefully neutralize the solution by slowly adding 10% NaOH solution while stirring. Monitor the pH and continue adding base until the solution is neutral or slightly basic (pH 7-8). p-Chloroaniline will precipitate as an oil or solid.
- **Extraction (if necessary):** If the product separates as an oil, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 30 mL portions of diethyl ether. Combine the organic extracts.
- **Isolation (if solid):** If the product precipitates as a solid, cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash with cold water.

- **Drying:** Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude p-chloroaniline.
- **Purification:** The crude p-chloroaniline can be further purified by recrystallization or distillation.

Safety and Handling

p-Chloroacetanilide is considered hazardous. It may cause skin, eye, and respiratory irritation.[1][4][16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[16] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete toxicological and handling information.[16]

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